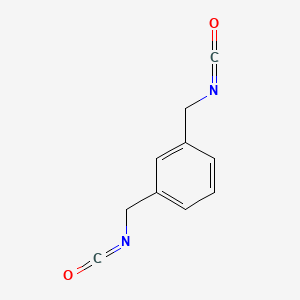

1,3-Bis(isocyanatomethyl)benzene

Description

Significance in Advanced Polymer Chemistry

The primary significance of 1,3-bis(isocyanatomethyl)benzene lies in its role as a monomer in the production of high-performance polyurethanes. innospk.comguidechem.com The diisocyanate structure allows it to react with polyols to form the robust and versatile polyurethane materials prized for their durability. innospk.comguidechem.com The isocyanate groups are highly reactive, which facilitates the formation of strong covalent bonds, leading to materials with enhanced stability and durability. solubilityofthings.com

This compound is classified as an aliphatic diisocyanate, a category known for imparting excellent weather resistance and UV stability to the final products. sciencepublishinggroup.comdoxuchem.com This makes it particularly valuable for creating advanced coatings, adhesives, and elastomers that can withstand harsh environmental conditions without significant degradation, such as yellowing or chalking. solubilityofthings.comsciencepublishinggroup.comamericanchemistry.com Its role as a cross-linking agent enhances the mechanical properties of polymers, improving their strength and resilience. solubilityofthings.com Consequently, it is a key component in the formulation of materials for demanding applications in the automotive, construction, and aerospace industries. sciencepublishinggroup.comscispace.com

Historical Context of Aliphatic Diisocyanate Research

The field of isocyanate chemistry began in the mid-19th century, but the use of diisocyanates for producing polyurethane polymers gained traction in the late 1940s. americanchemistry.comresearchgate.net Diisocyanates are broadly divided into two main categories: aromatic and aliphatic. Aromatic diisocyanates were the first to be widely industrialized for polyurethane foams and other applications.

Research into aliphatic diisocyanates (ADIs) was driven by the need for polyurethanes with superior light stability and weather resistance, as aromatic polyurethanes tend to yellow upon exposure to UV light. ADIs, which lack the light-absorbing aromatic rings directly conjugated with the isocyanate groups, offered a solution. doxuchem.com Key examples of commercially important ADIs include hexamethylene diisocyanate (HDI), methylene (B1212753) dicyclohexyl diisocyanate (HMDI), and isophorone (B1672270) diisocyanate (IPDI). doxuchem.comamericanchemistry.com this compound fits into this class of specialty chemicals, developed to create high-performance, light-stable polyurethane coatings and elastomers. americanchemistry.com

Evolution of Synthetic and Application Paradigms

Historically, the synthesis of diisocyanates, including this compound, has been dominated by processes involving the use of phosgene (B1210022). The traditional production method involves the reaction of the corresponding diamine, in this case, m-xylylenediamine (B75579), with highly toxic phosgene. sciencepublishinggroup.comscispace.com The significant hazards and stringent handling requirements associated with phosgene have spurred research into alternative, "non-phosgene" or "green" synthetic routes.

A notable evolution in its synthesis is the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene, as a safer substitute for phosgene. scispace.com Research has focused on optimizing this non-phosgene process by studying factors like reaction temperature, time, and molar ratios of reactants to improve the yield and purity of this compound. sciencepublishinggroup.comscispace.com One study identified optimal conditions—a molar ratio of m-xylylenediamine to BTC of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours—achieving a yield of 83.35%. sciencepublishinggroup.comscispace.com

The application paradigm has shifted towards its use in high-value, specialized products. Its excellent weatherability makes it a preferred component for high-grade polyurethane paints, sealants, and optical polymer composites. sciencepublishinggroup.comscispace.com The ability of this compound to form polymers with high optical transmittance has also led to its use in applications like ophthalmic lenses. scispace.comsigmaaldrich.com

Research Findings and Chemical Properties

Detailed research has characterized the physicochemical properties of this compound, which are crucial for its application in synthesis.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3634-83-1 epa.govlookchem.com |

| Molecular Formula | C₁₀H₈N₂O₂ epa.govlookchem.comgetchem.com |

| Molecular Weight | 188.18 g/mol epa.govlookchem.comgetchem.com |

| Appearance | Colorless to light yellow liquid innospk.comguidechem.com |

| Boiling Point | 88-90 °C @ 0.02 mmHg chemicalbook.com |

| Melting Point | -7 °C innospk.com |

| Density | 1.202 g/mL @ 20 °C chemicalbook.com |

| Flash Point | >110 °C thegoodscentscompany.com |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. guidechem.comsolubilityofthings.comchemicalbook.com |

Spectroscopic and Structural Data

| Identifier | Value |

|---|---|

| Canonical SMILES | C1=CC(=CC(=C1)CN=C=O)CN=C=O guidechem.com |

| InChI Key | RTTZISZSHSCFRH-UHFFFAOYSA-N guidechem.com |

| InChI | InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 guidechem.com |

| Beilstein Number | 781825 thegoodscentscompany.com |

Propriétés

IUPAC Name |

1,3-bis(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTZISZSHSCFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038919 | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-83-1 | |

| Record name | m-Xylylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(ISOCYANATOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85XJ1813J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 1,3 Bis Isocyanatomethyl Benzene

Phosgene-Based Synthesis: Mechanistic Investigations and Associated Challenges

The conventional industrial production of 1,3-bis(isocyanatomethyl)benzene relies on the reaction of m-xylylenediamine (B75579) (MXDA) with highly toxic phosgene (B1210022). scispace.comsciencepublishinggroup.com This process, while established, presents significant safety and environmental challenges due to the hazardous nature of phosgene. scispace.comsciencepublishinggroup.com

The reaction mechanism typically involves a multi-step process. Initially, MXDA reacts with dry hydrogen chloride or carbon dioxide to form a salt. scispace.com This salt then reacts with liquid phosgene at low temperatures to produce m-xylylenediaminochloride. scispace.com Finally, this intermediate reacts with gaseous phosgene at elevated temperatures to yield this compound. scispace.com A notable challenge in this process is the formation of by-products such as m-chloromethyl benzyl (B1604629) isocyanate (CBI), which can impact the purity of the final product. scispace.com The stringent safety measures required for the transportation, storage, and use of phosgene significantly restrict the synthesis and application of this compound, leading to high production costs and limited availability. scispace.comsciencepublishinggroup.com

Non-Phosgene Green Synthesis Routes for this compound

In response to the drawbacks of the phosgene-based route, significant research efforts have been directed towards developing safer and more environmentally friendly non-phosgene synthesis methods. These green routes are a major focus in isocyanate research and development. scispace.comsciencepublishinggroup.com

Utilization of Alternative Carbonylating Agents (e.g., Bis(trichloromethyl) Carbonate)

A promising alternative to phosgene is the use of bis(trichloromethyl) carbonate (BTC), also known as triphosgene. scispace.comdcfinechemicals.com BTC is a solid compound that is considered a safer substitute for gaseous phosgene due to its lower volatility and toxicity. scispace.comdcfinechemicals.com It has a similar reaction mechanism to phosgene and can be used in a variety of organic synthesis reactions. scispace.com The synthesis of this compound using BTC and MXDA as raw materials has been extensively studied as a safer and more convenient route. scispace.comsciencepublishinggroup.com

Catalytic Systems for Enhanced Conversion and Selectivity

The efficiency of non-phosgene routes can be significantly improved through the use of catalytic systems. While specific catalytic systems for this compound synthesis are a subject of ongoing research, the broader field of isocyanate synthesis from amines and alternative carbonylating agents has seen the exploration of various catalysts. For instance, in the synthesis of N-substituted carbamates, a precursor to isocyanates, catalysts such as TiO2-Cr2O3/SiO2 and magnetic iron oxide containing nickel have been shown to give high yields. researchgate.net The development of effective and reusable catalysts is crucial for enhancing the conversion rates and selectivity of non-phosgene isocyanate synthesis, making the processes more economically viable.

Optimization of Reaction Parameters: Molar Ratios, Temperature, and Residence Time

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound in non-phosgene synthesis. A comprehensive study on the synthesis using BTC and MXDA investigated the effects of several factors. scispace.com

Molar Ratios: The molar ratio of reactants plays a significant role. It was found that the yield of this compound initially increases and then decreases as the molar ratio of MXDA to BTC increases. scispace.com An excess of BTC can lead to an increase in by-products, thus lowering the yield. scispace.com The optimal molar ratio of MXDA to BTC was determined to be 1.2:1.0. scispace.comsciencepublishinggroup.com

Residence Time: The duration of the reaction, or residence time, also impacts the product yield. An optimal reaction time of 8.0 hours was identified for the synthesis using BTC. scispace.comsciencepublishinggroup.com

A summary of the optimized reaction conditions for the synthesis of this compound using bis(trichloromethyl) carbonate is presented in the table below.

| Parameter | Optimal Value |

| Molar Ratio (MXDA:BTC) | 1.2:1.0 |

| Reaction Temperature | 125°C |

| Reaction Time | 8.0 hours |

| Nitrogen Gas Velocity | 8 mL·min-1 |

| Yield | 83.35% |

Table 1: Optimized Reaction Parameters for the Synthesis of this compound using Bis(trichloromethyl) Carbonate scispace.comsciencepublishinggroup.com

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical aspect of reaction medium engineering that can significantly influence the outcome of the synthesis. For the synthesis of this compound using BTC, chlorobenzene (B131634) has been used as a solvent. scispace.com The solubility of reactants and intermediates, as well as the solvent's boiling point and inertness to the reaction conditions, are important considerations. Isocyanate groups are polar and can participate in hydrogen bonding with solvents. solubilityofthings.com Aromatic compounds like this compound are generally more soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate (B1210297). solubilityofthings.com However, it exhibits limited solubility in water due to its hydrophobic benzene (B151609) ring. solubilityofthings.com The engineering of the reaction medium, including the selection of an appropriate solvent, is essential for optimizing the reaction kinetics and facilitating product separation.

Kinetic and Thermodynamic Analyses of this compound Formation Pathways

A thorough understanding of the kinetic and thermodynamic aspects of the formation pathways of this compound is essential for process design and optimization. While detailed kinetic and thermodynamic data for this specific reaction are not extensively published in the provided search results, the principles of chemical kinetics and thermodynamics are fundamental to understanding the reaction.

The reaction rate is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts, as discussed in the optimization of reaction parameters. The thermodynamic feasibility of the reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The reaction of MXDA with BTC is a complex process, and a deeper analysis of the reaction mechanism and the key steps involved has been noted as an important area of study. scispace.com The decomposition of the intermediate, meta-(dimethylamino)benzoyl chloride, to form this compound is a critical, temperature-dependent step. scispace.com Lower temperatures result in incomplete reaction, while higher temperatures can promote the formation of by-products, indicating a delicate thermodynamic and kinetic balance that must be controlled for optimal production. scispace.com

Process Intensification and Scale-Up Considerations in this compound Synthesis

The industrial synthesis of this compound, also known as m-xylylene diisocyanate (m-XDI), is undergoing a significant transformation driven by the principles of process intensification. This approach aims to develop safer, more efficient, and sustainable manufacturing processes. Key areas of focus include the move from traditional batch processing to continuous flow systems and the adoption of novel reactor technologies to enhance reaction control and minimize hazardous by-products.

Traditionally, the production of this compound involves the phosgenation of m-xylylenediamine. sciencepublishinggroup.comscispace.com This method, while effective, utilizes the extremely toxic and hazardous chemical, phosgene, necessitating stringent safety protocols and complex handling procedures that limit its broader application and increase costs. scispace.comontosight.ai The search for greener and safer alternatives has become a primary driver for research and development in this field. sciencepublishinggroup.comscispace.com

One of the leading non-phosgene routes explores the use of bis(trichloromethyl) carbonate (BTC) as a phosgene substitute. sciencepublishinggroup.comscispace.com Research into this method has focused on optimizing reaction conditions to maximize the yield and purity of this compound. A comprehensive study identified optimal parameters for the reaction between m-xylylenediamine and BTC, achieving a notable yield of 83.35%. sciencepublishinggroup.comscispace.com The optimized conditions are detailed below.

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (m-xylylenediamine to BTC) | 1.2:1.0 |

| Reaction Temperature | 125°C |

| Reaction Time | 8.0 hours |

| Nitrogen Gas Velocity | 8 mL·min⁻¹ |

Process intensification strategies are increasingly being implemented to further enhance the synthesis of isocyanates. Continuous flow chemistry, utilizing microreactors, offers significant advantages over conventional batch reactors. chemdistgroup.comnih.gov Microreactors provide a much higher surface-to-volume ratio, leading to superior heat and mass transfer. nih.gov This allows for precise temperature control, rapid and controlled mixing, and inherently safer operating conditions due to the small reaction volumes. chemdistgroup.comresearchgate.net The improved control over reaction parameters can lead to higher product quality, fewer impurities, and shorter reaction times. chemdistgroup.com

For isocyanate synthesis, continuous flow processes can also enable the use of alternative, safer reaction pathways, such as the Curtius rearrangement of acyl azides. google.com While safety concerns have traditionally limited the scale of this method, the controlled environment of a continuous flow reactor mitigates these risks, making it a viable and cleaner alternative to phosgenation. google.com

The scale-up of this compound production, whether through traditional or intensified processes, requires careful consideration of several factors. The manufacturing plant typically includes units for salt formation, isocyanate formation, de-gassing, desolvation, tar removal, and purification through rectification or distillation. ontosight.aiepo.org The purification of the final product by fractional distillation is a critical step to remove unreacted starting materials, isomers, and high-molecular-weight by-products. ontosight.aigoogle.com

When scaling up microreactor systems, a "numbering-up" or "scaling-out" approach is often employed. This involves running multiple microreactors in parallel to achieve the desired production throughput, rather than simply increasing the size of a single reactor. mdpi.commdpi.com This modular approach helps to maintain the high heat and mass transfer benefits observed at the microscale. mdpi.com

Polymerization Science and Advanced Material Applications of 1,3 Bis Isocyanatomethyl Benzene

Polyurethane Synthesis from 1,3-Bis(isocyanatomethyl)benzene

This compound, also known as m-Xylylene diisocyanate (m-XDI), is a valuable monomer in the production of high-performance polyurethanes. guidechem.com Its unique semi-aromatic structure imparts a desirable combination of properties to the final polymer. It is recognized for its use in creating materials with excellent weatherability and color retention. scispace.comsciencepublishinggroup.com

The synthesis of polyurethanes from this compound involves the step-growth polymerization reaction between its isocyanate (-N=C=O) functional groups and the hydroxyl (-OH) groups of a polyol or other polyfunctional hydroxyl compound. guidechem.comontosight.ai This reaction is a nucleophilic addition, where the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

The fundamental reaction proceeds as follows:

R¹-N=C=O (Isocyanate) + R²-OH (Alcohol/Polyol) → R¹-NH-C(=O)O-R² (Urethane)

This process forms the characteristic urethane (B1682113) linkage. Due to the presence of two isocyanate groups on each this compound molecule, it can react with two hydroxyl groups, leading to the formation of long polymer chains. The reaction can be carried out in bulk or in a solvent, and often employs catalysts, such as tertiary amines or organometallic compounds (e.g., those containing tin or bismuth), to increase the reaction rate. google.com The choice of polyol, which can range from polyesters and polyethers to polycarbonates, is crucial as it dictates the properties of the resulting polyurethane. google.comresearchgate.net

The difunctional nature of this compound allows it to act as an effective cross-linking agent. smolecule.com When reacting with polyols that have a functionality greater than two, or in a system with other multifunctional monomers, it can form covalent bonds that link different polymer chains together. smolecule.com This creates a three-dimensional polymeric network.

This cross-linking process significantly enhances the material's properties, leading to:

Improved Mechanical Strength: The network structure increases tensile strength and rigidity. smolecule.com

Enhanced Thermal Stability: The covalent cross-links restrict polymer chain mobility, raising the material's softening and decomposition temperatures. smolecule.com

Increased Chemical Resistance: The interconnected network can reduce swelling and degradation when exposed to solvents and other chemicals.

The extent of cross-linking, and thus the final properties, can be precisely controlled by adjusting the molar ratio of the isocyanate to the hydroxyl groups and the functionality of the reactants. google.com

Segmented polyurethanes are block copolymers composed of alternating "hard" and "soft" segments. mdpi.com

Hard Segments (HS): These are formed by the reaction of the diisocyanate (this compound) and a low molecular weight chain extender (like 1,4-butanediol). mdpi.comsci-hub.se These segments are rigid and contain a high concentration of polar urethane groups.

Soft Segments (SS): These consist of the long, flexible polyol chains (e.g., poly(tetramethylene ether) glycol). mdpi.com

The thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments drives a phenomenon known as microphase separation. nih.govresearchgate.net The hard segments aggregate into distinct domains held together by strong intermolecular hydrogen bonds between the N-H and C=O groups of the urethane linkages. researchgate.netmdpi.com These hard domains act as physical cross-links, reinforcing the rubbery soft segment matrix.

The final properties of polyurethanes are a direct consequence of their chemical structure and morphology. sci-hub.seresearchgate.net For polyurethanes derived from this compound, several key relationships are observed:

Hard Segment Content: Increasing the proportion of this compound and a chain extender (i.e., the hard segment content) generally leads to a higher modulus, greater tensile strength, and increased hardness. sci-hub.senih.gov

Diisocyanate Structure: Compared to fully aliphatic diisocyanates like HDI, the benzene (B151609) ring in this compound contributes to better mechanical strength. researchgate.net However, its asymmetric, kinked structure may lead to less efficient packing in hard domains compared to symmetric aromatic diisocyanates like MDI, which can affect properties like heat resistance. sci-hub.se This unique structure provides a balance between the high performance of aromatic PUs and the flexibility and light stability often associated with aliphatic PUs. scispace.comresearchgate.net

Polyol Type (Soft Segment): The chemical nature of the polyol (e.g., polyether vs. polyester) influences the flexibility, low-temperature performance, and chemical resistance of the final material. researchgate.net The miscibility between the specific polyol and the hard segment derived from this compound will also impact the degree of phase separation and, consequently, the polymer's properties. itu.edu.trehu.es

| Diisocyanate Type | Key Structural Feature | Typical Influence on Hard Segment | Resulting Polyurethane Properties |

|---|---|---|---|

| Aromatic (e.g., MDI, TDI) | Rigid, planar benzene rings mdpi.com | Strong π-π stacking, high cohesion, but can have partial miscibility with SS mdpi.comresearchgate.net | High modulus, high strength, excellent tear resistance, higher reaction rates mdpi.com |

| This compound (m-XDI) | Semi-aromatic, asymmetric, flexible methylene (B1212753) bridges | Good cohesion from benzene ring, but less ordered packing than symmetric aromatics sci-hub.se | Good balance of strength and flexibility, improved light/weather stability over aromatics scispace.comresearchgate.net |

| Aliphatic (e.g., HDI, H12MDI) | Flexible, non-planar cyclo/aliphatic chains mdpi.com | Less cohesive energy, but can form well-ordered crystalline domains with symmetric structures sci-hub.se | High flexibility, excellent light and UV stability, lower mechanical strength than aromatics researchgate.netresearchgate.net |

Kinetic Studies of this compound Polymerization Reactions

Understanding the kinetics of polymerization is essential for controlling the reaction process and tailoring the final polymer's molecular weight and properties.

The rate of polyurethane formation is significantly influenced by the structure and concentration of the reactants.

Monomer Structure: The reactivity of the isocyanate group in this compound is affected by the electron-withdrawing nature of the adjacent benzene ring, although this effect is insulated by the methylene (-CH₂-) group. This structure gives it a different reactivity profile compared to aromatic diisocyanates where the -NCO group is directly attached to the ring (like TDI or MDI), or purely aliphatic diisocyanates (like HDI). Generally, aromatic isocyanates react faster than aliphatic ones. mdpi.com The specific reactivity of this compound falls between these two classes.

Monomer Concentration: According to the principles of chemical kinetics, the rate of a polymerization reaction is typically dependent on the concentration of the reacting functional groups (isocyanate and hydroxyl). researchgate.net Increasing the initial concentration of the monomers generally leads to an increased polymerization rate, as it increases the frequency of collisions between reactive species. researchgate.netresearchgate.net However, the relationship is not always linear and can be complex. For instance, very high monomer concentrations can lead to diffusion-controlled phenomena (the "glass effect"), where the increasing viscosity of the medium restricts the mobility of molecules, slowing the reaction down despite a high concentration of unreacted groups. researchgate.net Conversely, decreasing monomer concentration (by increasing solvent, for example) can shift the molecular weight distribution of the resulting polymer. researchgate.net

Catalytic Effects and Reaction Accelerators in Urethane Formation

The formation of urethanes from this compound and polyols is a critical reaction in the synthesis of a wide range of polyurethane materials. The efficiency and rate of this polymerization are significantly influenced by the use of catalysts and reaction accelerators.

Catalysts play a crucial role in the urethane formation process. For instance, in the cyclotrimerization of aromatic isocyanates to form isocyanurates, which enhances the thermal stability of polyurethanes, carboxylates are commonly used as catalysts. acs.org However, research has shown that carboxylates, such as acetate (B1210297) anions, are often pre-catalysts. acs.org In the reaction with an excess of aromatic isocyanates, these carboxylates can lead to the irreversible formation of deprotonated amide species. These species are highly nucleophilic and basic, making them active catalysts for the nucleophilic anionic trimerization and can also deprotonate urethane and urea (B33335) species, which in turn catalyze the formation of isocyanurates. acs.org

Reaction accelerators are employed to increase the rate of polymerization. google.com These can include hydroperoxides and metallic salts. google.com For example, t-butyl hydroperoxide (TBH) and cumyl hydroperoxide are suitable hydroperoxide accelerators, while cobalt naphthenate and cobalt acetoacetonate are examples of metallic salt accelerators. google.com The addition of these accelerators can lead to an increased rate of decomposition of peroxide initiators, which in turn accelerates the polymerization rate. google.com In the context of producing high-impact polystyrene (HIPS), a type of graft copolymer, accelerators can also increase the degree of grafting. google.com

The selection of catalysts and accelerators is critical and depends on the specific application and desired properties of the final polyurethane material. For instance, in the polymerization of 1,3-butadiene (B125203) catalyzed by cobalt(II) octanoate/diethylaluminum chloride/water, regulators like mesitylene (B46885) and 1,3,5-trimethoxybenzene (B48636) have been investigated as substitutes for benzene. epa.gov It was found that 1,3,5-trimethoxybenzene not only effectively regulated the propagation rate at low concentrations but also increased the percentage activity of the cobalt catalyst. epa.gov

Time-Resolved Spectroscopic Monitoring of Polymerization Kinetics

The study of polymerization kinetics is essential for understanding and controlling the formation of polymers. Time-resolved spectroscopic techniques are powerful tools for monitoring the progress of these reactions in real-time.

A study on the living cationic polymerization of isobutylene (B52900) utilized a 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC)/TiCl4 initiating system with 2,4-dimethylpyridine (B42361) (DMP) as an electron donor. usm.edu The kinetics of this polymerization were monitored, and it was found that at -80 °C, the rate of polymerization was first order with respect to both the monomer and initiator concentrations. usm.edu The reaction order was approximately 2 with respect to the effective concentration of TiCl4 and -0.25 with respect to DMP. usm.edu This negative fractional order for DMP was attributed to the reduction in the effective TiCl4 concentration due to complexation. usm.edu

In the study of the thermal polymerization of commercial aromatic bis-benzoxazines, techniques such as differential scanning calorimetry (DSC) are used to investigate the curing reactions. researchgate.net An autocatalytic model was found to accurately describe the polymerization kinetics of bis-benzoxazine monomers based on bisphenol A, bisphenol F, and 3,3′-thiodiphenol derivatives. researchgate.net For the bisphenol A-based monomer, the reaction orders were determined to be n = 1.39 and m = 2.49 for the initial and later stages of the reaction, respectively, with an activation energy of 81–88 kJ/mol. researchgate.net

These kinetic studies, facilitated by time-resolved spectroscopy and other analytical methods, provide valuable insights into the reaction mechanisms, allowing for the optimization of polymerization conditions to achieve desired polymer properties.

Development of Advanced Polymeric Materials Utilizing this compound

This compound is a key component in the formulation of a variety of advanced polymeric materials, owing to its excellent reactivity and the desirable properties it imparts to the resulting polymers. guidechem.com

High-Performance Elastomers and Coatings

This compound is utilized in the production of high-performance polyurethane elastomers and coatings. guidechem.comscispace.com These materials often exhibit superior mechanical properties compared to those based on other aliphatic isocyanates. researchgate.net For example, elastomers based on 1,3-bis(isocyanatomethyl)cyclohexane, a related aliphatic diisocyanate, have shown mechanical properties similar to or better than those of elastomers based on aromatic diisocyanates like methylene diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). researchgate.net

The properties of polyurethane elastomers are influenced by the structure of the isocyanate, the type of polyol used, and the resulting morphology, including the degree of phase separation between hard and soft segments. researchgate.netmdpi.com For instance, the tensile strength of a polyurethane based on 4,4′-methylene diphenyl diisocyanate (MDI) was reported to be 23.4 MPa, which was the highest among a series of tested polyurethanes. mdpi.com

In coatings, the use of this compound can lead to excellent weatherability, color retention, and adhesion. scispace.com These properties make it suitable for high-grade polyurethane paints and outdoor sealants. scispace.com

Optical Polymer Composite Materials

This compound is a valuable monomer for the creation of optical polymer composite materials, particularly for applications requiring a low refractive index. sciencepublishinggroup.com The refractive index of a polymer is related to its molecular structure, as described by the Lorentz-Lorenz equation. yamagata-u.ac.jp Polymers with low refractive indices, such as those around 1.52–1.54, often incorporate alicyclic structures like the norbornane (B1196662) skeleton. yamagata-u.ac.jp

The refractive index of this compound itself is approximately 1.54100 to 1.54500 at 20.00 °C. thegoodscentscompany.com When polymerized, the resulting material's optical properties can be tailored. For example, in polycarbonates, the refractive index has been observed to decrease with an increasing degree of polymerization. yamagata-u.ac.jp

The table below presents the refractive indices of various polymers for comparison.

| Polymer | Refractive Index |

| Poly(tetrafluoroethylene) | 1.3500 |

| Poly(vinylidene fluoride) | 1.4200 |

| Poly(ethylene oxide) | 1.4539 |

| Polycarbonate (general) | 1.58-1.64 yamagata-u.ac.jp |

Adhesives and Sealants with Tuned Mechanical Properties

The versatility of this compound extends to the formulation of adhesives and sealants with tailored mechanical properties. guidechem.comscispace.com Its excellent reactivity and compatibility with various polyols allow for the creation of strong and durable polyurethane materials suitable for these applications. guidechem.com

The properties of the resulting adhesives and sealants can be tuned by carefully selecting the co-reactants and controlling the polymerization conditions. For example, polyurethanes based on dicyclohexylmethane-4,4′-diisocyanate (HMDI) have demonstrated excellent adhesion properties, with a high lap shear strength of 7.9 MPa. mdpi.com

This compound is used in a variety of adhesive and sealant products, including those for construction and automotive applications. scispace.comepa.gov Its use can lead to products with good adhesion, flexibility, and durability. scispace.comnih.gov

Supramolecular Polymer Systems and Hydrogels

This compound and its derivatives are also employed in the development of more advanced materials like supramolecular polymer systems and hydrogels. These materials are of interest for various biomedical applications due to their unique properties. mdpi.comnih.gov

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov They can be formed through physical or chemical crosslinking. mdpi.com The synthesis of hydrogels often involves a monomer, an initiator, and a cross-linker. nih.gov 1,3-Bis(isocyanatomethyl)cyclohexane, a related diisocyanate, has been used as a cross-linking agent to prepare gel polymer electrolytes and to fabricate niche-mimicking polymer hydrogels. sigmaaldrich.com

Supramolecular polymers are formed through non-covalent interactions, which allows for self-assembly and responsiveness to stimuli. nih.gov Benzene-1,3,5-tricarboxamides (BTAs) are a class of molecules known to self-assemble into fibrous structures in water, forming supramolecular polymers. nih.gov The stability of these supramolecular systems is a critical factor for their application in biological environments. nih.gov

The development of hydrogels and supramolecular systems using isocyanate-based chemistry opens up possibilities for creating materials for drug delivery, tissue engineering, and other advanced applications. mdpi.comnih.govamazonaws.com

Non-Isocyanate Polyurethane (NIPU) Methodologies Incorporating Cyclic Carbonates and Diamines

The drive towards greener and safer polymer chemistry has led to significant research into non-isocyanate polyurethane (NIPU) synthesis. One of the most promising isocyanate-free routes involves the reaction of cyclic carbonates with diamines to produce polyhydroxyurethanes (PHUs). This method circumvents the use of toxic phosgene (B1210022) and isocyanates. In this context, m-xylylenediamine (B75579), the diamine precursor to this compound, is a key monomer.

The fundamental reaction involves the ring-opening of a cyclic carbonate by a primary amine, forming a hydroxyurethane linkage. When bifunctional or polyfunctional cyclic carbonates and diamines are used, polymerization occurs, yielding PHUs. The properties of these NIPUs are influenced by the structure of both the cyclic carbonate and the diamine, as well as the reaction conditions.

Research has shown that the polyaddition of bis(cyclic carbonates) with various diamines, including m-xylylenediamine, can be carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide (DMAc) to ensure the solubility of the reactants. mdpi.com Reaction temperatures are also a critical parameter, with higher temperatures generally leading to increased reaction rates and higher yields by reducing the viscosity of the reaction mixture. mdpi.com For instance, quantitative yields of PHUs have been achieved after 16 hours at 80°C in acetonitrile (B52724) (MeCN). mdpi.com

A study by V. Sahmim et al. investigated the properties of NIPUs synthesized from a semi-bio-based bis-cyclic carbonate and various diamines, including p-xylylenediamine (a structural isomer of m-xylylenediamine). The NIPU prepared with p-xylylenediamine exhibited the highest decomposition temperature among the tested polymers, which was attributed to the aromatic moiety in the polymer backbone enhancing its stiffness and thermal stability. aalto.fi This suggests that NIPUs derived from m-xylylenediamine would also possess favorable thermal properties.

The following table summarizes the synthesis conditions and properties of a polyhydroxyurethane prepared from a bis(cyclic carbonate) and a diamine, illustrating a typical NIPU system.

Table 1: Synthesis and Properties of a Polyhydroxyurethane (PHU)

| Property | Value |

|---|---|

| Reactants | |

| Cyclic Carbonate | Bis(glycerol carbonate) |

| Diamine | 1,6-Hexamethylenediamine |

| Reaction Conditions | |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Temperature | 80 °C |

| Time | 16 h |

| Polymer Properties | |

| Glass Transition Temperature (Tg) | 45 °C |

| Decomposition Temperature (Td) | 275 °C |

This table is a representative example based on data from similar NIPU systems.

Functionalized Polymers for Specialized Applications (e.g., Biomedical, Electronic)

The versatility of polyurethane chemistry allows for the incorporation of functional groups to create polymers with tailored properties for specialized applications. While specific research on functionalized polymers derived directly from this compound for biomedical and electronic applications is an emerging field, the principles of polyurethane functionalization are well-established and applicable.

Biomedical Applications:

Polyurethanes are widely used in the medical field due to their excellent biocompatibility, biostability, and tunable mechanical properties. researchgate.netnih.gov Functionalization can enhance their performance and introduce new capabilities. For instance, polyurethanes can be functionalized with:

Antimicrobial agents: To reduce the risk of device-associated infections, antimicrobial moieties can be incorporated into the polymer backbone or as pendant groups.

Bioactive molecules: The attachment of peptides, proteins, or other bioactive molecules can promote tissue integration and reduce inflammatory responses.

Drug-eluting groups: Functional groups that can bind and release therapeutic agents allow for the development of drug-eluting stents, catheters, and other medical devices.

While aliphatic isocyanates are often preferred for biomedical applications due to the reduced risk of forming toxic aromatic amines upon degradation, the principles of functionalization remain the same. researchgate.net The isocyanate groups of this compound could be reacted with functional polyols or chain extenders to introduce desired properties.

Electronic Applications:

In the electronics industry, polyurethanes are used as encapsulants, adhesives, and coatings due to their dielectric properties, mechanical durability, and resistance to moisture. Functionalization can be employed to enhance these properties or to introduce new electronic functionalities. For example, the incorporation of:

Conductive fillers: While not a direct functionalization of the polymer chain, the formulation of polyurethanes with conductive nanoparticles can create conductive adhesives and coatings.

π-conjugated moieties: The integration of π-conjugated segments into the polyurethane backbone can lead to materials with interesting electro-optical properties, potentially for use in sensors or electrochromic devices. Research on copolymers of carbazole-containing monomers has shown potential in this area. mdpi.comnih.gov

Copolymers and Hybrid Materials Based on this compound

The properties of polymers derived from this compound can be further tailored through copolymerization or the formation of hybrid materials.

Copolymers:

Copolymerization involves the polymerization of two or more different monomers. By incorporating other monomers with this compound, it is possible to create copolymers with a wide range of properties. For example:

Polyurethane-Acrylate Copolymers: These materials combine the flexibility and toughness of polyurethanes with the hardness and weather resistance of acrylates. They can be synthesized by reacting a hydroxyl-terminated polyurethane prepolymer (which could be made using this compound) with an acrylic monomer.

Block Copolymers: The synthesis of block copolymers, where distinct polymer chains are linked together, can lead to materials with unique microphase-separated morphologies and properties. For instance, a block copolymer of a rigid polyurethane segment derived from this compound and a soft polyether or polyester (B1180765) segment could result in a thermoplastic elastomer with excellent mechanical properties.

The following table presents representative data for a block copolymer, illustrating how the combination of different polymer blocks can influence the material's properties.

Table 2: Representative Properties of a Block Copolymer

| Property | Value |

|---|---|

| Block A (Hard Segment) | Polyurethane (e.g., from this compound and a diol) |

| Block B (Soft Segment) | Poly(ethylene glycol) |

| Glass Transition Temperature (Tg) of Hard Segment | 50-100 °C |

| Glass Transition Temperature (Tg) of Soft Segment | -40 to -60 °C |

| Tensile Strength | 20-50 MPa |

| Elongation at Break | 300-800% |

This table provides typical values for polyurethane-based block copolymers.

Hybrid Materials:

Hybrid materials are composites containing both organic and inorganic components, typically on the nanoscale. The incorporation of inorganic nanoparticles into a polyurethane matrix derived from this compound can lead to significant enhancements in properties.

Polyurethane/Silica (B1680970) Nanocomposites: The addition of silica nanoparticles to a polyurethane matrix can improve thermal stability, mechanical strength, and abrasion resistance. nih.gov The interaction between the silanol (B1196071) groups on the silica surface and the urethane or urea groups in the polymer matrix can lead to a high degree of dispersion and strong interfacial adhesion.

Polyurethane/Clay Nanocomposites: The exfoliation of layered silicates (clays) within a polyurethane matrix can create nanocomposites with enhanced barrier properties, flame retardancy, and mechanical reinforcement.

The properties of these hybrid materials are highly dependent on the type, size, and concentration of the inorganic filler, as well as the method of dispersion.

Reaction Mechanisms and Chemical Reactivity of Isocyanate Functionalities in 1,3 Bis Isocyanatomethyl Benzene

Fundamental Studies of Isocyanate Group Reactivity

The fundamental reactivity of the isocyanate groups in 1,3-bis(isocyanatomethyl)benzene is characterized by the electrophilic nature of the carbon atom within the -N=C=O group. This high reactivity drives its use in the production of polyurethanes, coatings, adhesives, and elastomers. solubilityofthings.com The presence of two isocyanate groups on the benzene (B151609) ring allows for the formation of polymer chains and cross-linked networks, which impart durability and stability to the final materials. solubilityofthings.com

Hydrolysis Pathways and Kinetics in Aqueous and Biological Media

In aqueous environments, this compound undergoes rapid hydrolysis. The isocyanate groups react with water to form an unstable carbamic acid intermediate, which then decomposes to yield 1,3-benzenedimethanamine and carbon dioxide. europa.eu Studies have shown that this hydrolysis is immediate and complete in both water and simulated gastric fluid. europa.eu The hydrolysis half-life of a related compound, 1,3-bis(1-isocyanato-1-methylethyl)benzene, at pH 7 and 25°C is reported to be 0.4 hours, indicating a rapid reaction with water. nih.gov This reactivity with water underscores the importance of handling the compound in anhydrous conditions to prevent premature reaction and degradation.

Table 1: Hydrolysis Data

| Compound | Condition | Half-Life | Product |

|---|---|---|---|

| This compound | Water, Gastric Fluid Simulant | Immediate and Complete | 1,3-Benzenedimethanamine |

Nucleophilic Addition Reactions with Active Hydrogen Compounds (Alcohols, Amines, Thiols)

The isocyanate functionalities of this compound readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. These reactions are fundamental to the formation of polyurethanes and other polymers.

With Alcohols: The reaction with alcohols (polyols) results in the formation of urethane (B1682113) linkages, which are the basis of polyurethane chemistry. This reaction is highly versatile and is used to produce a wide array of materials with varying properties.

With Amines: Amines react with the isocyanate groups to form urea (B33335) linkages. This reaction is generally faster than the reaction with alcohols.

With Thiols: Thiols can also react with isocyanates, although these reactions are less common in industrial applications compared to those with alcohols and amines. The reaction of isocyanides with thiols and elemental sulfur can lead to the formation of dithiocarbamates. beilstein-journals.org The Mitsunobu reaction, traditionally used for activating alcohols, has been explored for the reaction of tertiary alcohols with thiols, though it is sensitive to steric hindrance. beilstein-journals.org

Cycloaddition and Oligomerization Reactions Involving the Isocyanate Groups (e.g., Isocyanurate Formation)

Under certain conditions, the isocyanate groups of this compound can undergo cycloaddition and oligomerization reactions. A key example is the formation of isocyanurates, which are six-membered rings formed from the trimerization of three isocyanate groups. tue.nl This reaction is often catalyzed and results in a highly stable, cross-linked structure that enhances the thermal stability and mechanical properties of the resulting polymer. tue.nl The formation of isocyanurates is a crucial aspect of producing high-performance polyurethane coatings and foams with improved weatherability and chemical resistance. tue.nl Anionic homopolymerization can also occur, leading to high molecular weight cross-linked isocyanates. nih.gov

The study of 1,3-cycloaddition reactions has also been explored with related benzene isomers, such as the reaction of hexafluorobicyclo ontosight.aiontosight.aihexa-2,5-diene with phenyl azide (B81097) and diazomethane, demonstrating the potential for complex ring formations. rsc.org

Investigation of Side Reactions and By-product Formation during Synthesis and Polymerization

The synthesis of this compound, traditionally involving the reaction of m-xylylenediamine (B75579) with phosgene (B1210022), can lead to the formation of several by-products. ontosight.aiscispace.com These can include unreacted starting materials, isomers of the desired product, and high-molecular-weight compounds. ontosight.ai One specific by-product that can form is m-chloromethyl benzyl (B1604629) isocyanate. scispace.com In a non-phosgene synthesis route using bis(trichloromethyl) carbonate, by-products such as urea can also be generated, particularly at higher temperatures. scispace.com

During polymerization, side reactions can also occur. For instance, the reaction of isocyanates with water, as discussed earlier, leads to the formation of amines, which can then react with other isocyanate groups to form urea linkages, potentially altering the final polymer structure and properties.

Table 2: By-products in the Synthesis of this compound

| Synthesis Method | Reactants | By-products |

|---|---|---|

| Phosgene Process | m-Xylylenediamine, Phosgene | Unreacted starting materials, isomers, high-molecular-weight compounds, m-Chloromethyl benzyl isocyanate |

Catalysis in Isocyanate Reactions beyond Polymerization

While catalysis is extensively used in the polymerization of isocyanates, particularly for polyurethane production, catalysts also play a role in other reactions of this compound. For instance, the cyclotrimerization of isocyanates to form isocyanurates is often a catalyzed process. tue.nl Various catalysts, including Lewis basic compounds and metal-containing catalysts, can be employed to promote this reaction. tue.nl

In other contexts, such as the polymerization of 1,3-butadiene (B125203), benzene itself has been used as a regulator in cobalt-catalyzed systems. epa.govresearchgate.netmonash.edu Research has explored replacing benzene with other regulators like mesitylene (B46885) and 1,3,5-trimethoxybenzene (B48636) to mitigate environmental and health concerns. epa.govresearchgate.netmonash.edu

Analytical and Characterization Techniques for 1,3 Bis Isocyanatomethyl Benzene and Its Derivatives

The comprehensive characterization of 1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate (XDI), and the polymeric materials derived from it, is crucial for ensuring monomer purity, controlling polymerization processes, and understanding the final properties of the materials. A suite of analytical techniques is employed to investigate the chemical structure, purity, thermal behavior, mechanical response, and morphology of these substances.

Environmental Fate and Toxicological Research of 1,3 Bis Isocyanatomethyl Benzene

Hydrolysis Product Formation and Environmental Transformation

When introduced into an aqueous environment, 1,3-Bis(isocyanatomethyl)benzene undergoes rapid transformation. Research indicates that the substance is subject to immediate and complete hydrolysis in water and gastric fluid simulants. europa.eucabidigitallibrary.org This chemical reaction yields a primary and stable hydrolysis product: 1,3-benzenedimethanamine. europa.eucabidigitallibrary.org

The environmental fate of this compound is further characterized by several key parameters that predict its behavior and persistence in different environmental compartments. These data points are crucial for assessing its potential for transport and accumulation in the environment.

Table 1: Environmental Fate Parameters for this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 18.2 | L/kg |

| Bioconcentration Factor | 50.1 | L/kg |

| Biodegradation Half-Life | 5.01 | days |

| Atmospheric Hydroxylation Rate | 8.51e-12 | cm³/molecule·sec |

Data sourced from the United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

Ecotoxicological Assessments and Environmental Impact Studies

Ecotoxicological assessments are critical for understanding the potential risks a chemical substance poses to ecosystems. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been categorized with a high potential for aquatic toxicity. It is classified as Aquatic Acute 1 and Aquatic Chronic 1. nih.gov These classifications suggest that the substance can cause significant harm to aquatic life, even at low concentrations, and has the potential for long-lasting adverse effects in the aquatic environment.

Further indicators of its environmental impact include a predicted bioconcentration factor of 50.1 L/kg and a biodegradation half-life of approximately 5.01 days. epa.gov The bioconcentration factor suggests a moderate potential for the substance to accumulate in aquatic organisms.

Toxicological Profiles and Health Hazard Investigations

The toxicological properties of this compound and its primary breakdown product have been evaluated through a series of genotoxicity and repeated dose studies to determine potential health hazards.

In Vitro Genotoxicity Studies

In vitro (in a controlled laboratory environment) genetic toxicity tests are used to assess a chemical's potential to cause DNA or chromosomal damage. This compound was subjected to three different in vitro genotoxicity tests. europa.eucabidigitallibrary.org These assays were conducted both with and without metabolic activation systems to simulate the metabolic processes that occur in a living organism. europa.eucabidigitallibrary.org The results from these studies were consistently negative, indicating that the compound did not induce genetic mutations under the tested laboratory conditions. cabidigitallibrary.org

Furthermore, its hydrolysis product, 1,3-benzenedimethanamine, was evaluated in two separate in vitro genotoxicity tests, also with and without metabolic activation. europa.eucabidigitallibrary.org These tests also yielded negative results. europa.eucabidigitallibrary.org

In Vivo Genotoxicity and Micronucleus Assays

Following the in vitro screenings, in vivo (within a living organism) studies were conducted to understand the compound's genotoxic potential in a more complex biological system. An in vivo micronucleus assay in rats was performed for this compound. europa.eucabidigitallibrary.org This assay looks for the formation of small, secondary nuclei (micronuclei) in cells, which is an indicator of chromosomal damage. The results of this study were negative, showing no evidence of genotoxicity in the living animal. europa.eucabidigitallibrary.org

Similarly, the hydrolysis product, 1,3-benzenedimethanamine, was assessed in an in vivo micronucleus assay in mice. europa.eucabidigitallibrary.org This test also produced a negative result. europa.eucabidigitallibrary.org Based on the collective findings from both in vitro and in vivo studies, it has been concluded that neither this compound nor its hydrolysis product, 1,3-benzenedimethanamine, raises a concern for genotoxicity. europa.eucabidigitallibrary.org

Table 2: Summary of Genotoxicity Assay Results

| Substance | Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|---|

| This compound | In Vitro Genotoxicity | Multiple | With & Without | Negative |

| This compound | In Vivo Micronucleus | Rats | N/A | Negative |

| 1,3-benzenedimethanamine | In Vitro Genotoxicity | Multiple | With & Without | Negative |

| 1,3-benzenedimethanamine | In Vivo Micronucleus | Mice | N/A | Negative |

Data sourced from the European Food Safety Authority (EFSA). europa.eucabidigitallibrary.org

Repeated Dose Toxicity Investigations

Investigations into the effects of repeated exposure to this compound have identified the respiratory system as a primary target for toxicity. nih.gov A 13-week vapor inhalation study in rats resulted in increased lung weight and observable histopathological changes in the respiratory tract. nih.gov Similar findings were reported in a 13-week inhalation study conducted on mice. nih.gov Additionally, a 4-week aerosol inhalation study in rats also led to histopathological changes in the lungs. nih.gov These repeated dose inhalation studies in both rats and mice established a Lowest Observed Adverse Effect Level (LOAEL) for systemic toxicity at approximately 4 mg/m³ for vapor and aerosol exposures. nih.gov

Identification and Quantification of Metabolites in Biological Systems

The primary metabolic pathway for this compound, particularly in the context of ingestion, is its rapid conversion through hydrolysis. europa.eucabidigitallibrary.org As established in studies using gastric fluid simulant, the isocyanate groups react immediately and completely with water. europa.eucabidigitallibrary.org This process leads to the formation of a single, stable metabolite: 1,3-benzenedimethanamine. europa.eucabidigitallibrary.org The European Food Safety Authority's risk assessment focuses on this hydrolysis product as the key substance for evaluating safety in the context of migration from food contact materials. europa.eucabidigitallibrary.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-benzenedimethanamine |

| Methyl isocyanate |

| 1,3-Butadiene (B125203) |

| Benzene (B151609) |

| 1,4-benzoquinone |

Studies on Sensitization (Skin and Respiratory) Potential

This compound is recognized as a sensitizer, capable of inducing allergic reactions upon exposure to the skin and respiratory system. chemicalbook.com As a member of the diisocyanate family, its potential to cause sensitization is a primary health concern in occupational settings. nih.govresearchgate.net

Skin Sensitization: Direct contact with this compound can lead to skin sensitization, a type of allergic contact dermatitis. chemicalbook.comoccupational-hygiene.co.uk It is classified as a severe skin irritant. chemicalbook.comchemicalbook.com Repeated or prolonged contact can trigger an immune response, leading to allergic reactions in sensitive individuals. capotchem.cn

Respiratory Sensitization: Inhalation is a major route of exposure for diisocyanates, and this compound is no exception. occupational-hygiene.co.uk Inhalation may cause respiratory irritation and sensitization. capotchem.cn This can lead to the development of occupational asthma, a serious and potentially irreversible condition. nih.govresearchgate.net The highly reactive isocyanate (NCO) groups are central to the mechanism of sensitization. researchgate.net Studies on other diisocyanates have shown that even low levels of exposure can lead to respiratory symptoms and sensitization, although specific IgE sensitization may only occur in a minority of symptomatic individuals. nih.gov

| Sensitization Type | Effect | Key Findings |

| Skin Sensitization | Allergic Contact Dermatitis | Classified as a severe skin irritant. chemicalbook.comchemicalbook.com Prolonged or repeated exposure may cause allergic reactions. capotchem.cn |

| Respiratory Sensitization | Occupational Asthma | Inhalation may cause respiratory irritation and sensitization. capotchem.cn The reactive NCO group is a key factor. researchgate.net |

Human Biomonitoring Strategies for Exposure Assessment

Human biomonitoring (HBM) is a crucial tool for assessing exposure to diisocyanates, as it accounts for all routes of exposure, including inhalation and dermal contact. nih.govnih.gov Due to the high reactivity of diisocyanates, the parent compound is not typically measured directly in biological samples like blood or urine. nih.gov Instead, biomonitoring focuses on degradation products or metabolites. nih.gov

For diisocyanates in general, the most common biomonitoring strategy involves the analysis of their corresponding diamines in urine following hydrolysis. nih.govamericanchemistry.com In the case of this compound, this would involve measuring its hydrolysis product, 1,3-benzenedimethanamine. A limitation of this method is its lack of specificity, as it cannot distinguish between exposure to the diisocyanate and exposure to the amine itself. americanchemistry.com

Other potential biomarkers that have been investigated for diisocyanates include:

Acetylated amines: Products of metabolism. nih.gov

Protein adducts: Formed when the diisocyanate reacts with proteins like hemoglobin in the blood. nih.gov These adducts are considered promising for assessing short- to medium-term exposure. researchgate.net

The development of more specific and sensitive biomarkers is an active area of research to improve the accuracy of exposure assessments for diisocyanates. nih.govnih.gov

| Biomonitoring Approach | Biomarker | Matrix | Strengths & Limitations |

| Degradation Product Analysis | Corresponding diamine (e.g., 1,3-benzenedimethanamine) | Urine | Strength: Commonly used method. Limitation: Not specific; cannot distinguish between diisocyanate and amine exposure. americanchemistry.com |

| Metabolite Analysis | Acetylated amines | Urine | Strength: Reflects metabolic processing. Limitation: Research is ongoing. nih.gov |

| Protein Adduct Analysis | Hemoglobin or albumin adducts | Blood, Plasma, Urine | Strength: More specific and can reflect cumulative exposure over a longer period. researchgate.netnih.govLimitation: Requires further development for widespread application. nih.gov |

Mechanistic Toxicology Studies: Reactivity with Biological Macromolecules (e.g., Protein Adduct Formation)

The toxicity of this compound is intrinsically linked to the high chemical reactivity of its two isocyanate (NCO) functional groups. researchgate.netnih.gov These groups are electrophilic and readily react with nucleophilic functional groups found in biological macromolecules, such as proteins. nih.gov

This reaction, known as adduction, involves the formation of a covalent bond between the diisocyanate and the macromolecule. The formation of protein adducts is considered a key molecular mechanism in the toxicity of many electrophilic chemicals. nih.gov When a diisocyanate like this compound forms an adduct with a protein, it can alter the protein's structure and function. nih.gov This disruption at the molecular level can lead to cellular damage and toxicity.

The formation of adducts with proteins such as albumin or hemoglobin is not only a mechanism of toxicity but also serves as the basis for developing specific biomarkers of exposure, as mentioned in the previous section. nih.govresearchgate.net While protein adducts themselves are not directly responsible for genetic mutations, their presence indicates that reactive metabolites have been formed in the body and have reached the bloodstream. researchgate.net The challenge in this field of research is to identify the specific protein adducts that are directly responsible for the adverse health effects observed. nih.gov

Risk Assessment Frameworks and Methodologies for Diisocyanates in Occupational and Environmental Settings

The risk assessment for diisocyanates like this compound is a structured process mandated by health and safety regulations to protect workers and the public. whlgni.org.uk This process involves identifying hazards, evaluating exposure, and implementing control measures. occupational-hygiene.co.ukwhlgni.org.uk

Key components of the risk assessment framework include:

Hazard Identification: This step involves recognizing the potential health effects, with the primary focus on skin and respiratory sensitization (occupational asthma). whlgni.org.uknih.gov

Exposure Assessment: This crucial step quantifies worker or environmental exposure. It considers the form of the substance, how it is used (e.g., spraying creates higher risk), and the environment (enclosed spaces increase risk). whlgni.org.uk Both air sampling and biological monitoring are used to assess exposure levels. occupational-hygiene.co.uk

Dose-Response Assessment: This involves characterizing the relationship between the dose of the substance and the incidence of adverse health effects. For diisocyanates, this is complex because a clear threshold below which sensitization does not occur has not been established. nih.gov Therefore, risk is often characterized based on target risk levels.

Risk Characterization: This final step integrates the hazard identification, exposure assessment, and dose-response data to estimate the probability and severity of adverse health effects in the exposed population.

Risk Management: Based on the risk characterization, appropriate control measures are implemented. This follows the hierarchy of controls, from elimination and substitution to engineering controls (e.g., ventilation), administrative controls (e.g., training), and finally, personal protective equipment (PPE). safetyresourcesblog.com

Regulatory bodies in the European Union and other regions have established occupational exposure limits (OELs) for diisocyanates to manage risk. baua.de These frameworks emphasize that a suitable and sufficient risk assessment is required wherever exposure to isocyanates is likely to occur. whlgni.org.uk

Computational Chemistry and Modeling of 1,3 Bis Isocyanatomethyl Benzene Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic properties of 1,3-Bis(isocyanatomethyl)benzene. These calculations can predict a wide range of properties, from the ground-state geometry to the distribution of electrons within the molecule.

Detailed calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, electronic properties such as the distribution of Mulliken charges on each atom can be determined, offering insights into the molecule's reactivity. The isocyanate groups (-N=C=O) are highly electrophilic, a characteristic that quantum chemical calculations can quantify. semanticscholar.org

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net This energy gap can be correlated with the wavelengths of light a molecule absorbs, which can be experimentally measured using UV-Vis spectroscopy. schrodinger.com For instance, the HOMO-LUMO gap for benzene (B151609) has been calculated to correspond to a wavelength of 210 nm. youtube.com While specific DFT calculations for this compound are not widely published, the methodology is well-established for similar aromatic compounds. reddit.com

Below is a table of computationally derived properties for this compound available from chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Exact Mass | 188.058577502 Da guidechem.com |

| Topological Polar Surface Area | 58.9 Ų guidechem.com |

| Rotatable Bond Count | 4 guidechem.com |

| Hydrogen Bond Acceptor Count | 4 guidechem.com |

| Complexity | 239 guidechem.com |

This table was generated using data from chemical databases and may not be the result of specific, peer-reviewed computational studies.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational methods are invaluable for mapping out the reaction pathways and identifying the transition states of chemical reactions involving this compound. Understanding these pathways is crucial for optimizing synthesis conditions and controlling product formation.

The synthesis of this compound from m-xylylenediamine (B75579) and a phosgene (B1210022) equivalent like bis(trichloromethyl) carbonate involves a complex reaction mechanism. scispace.comsciencepublishinggroup.com While experimental studies have optimized reaction conditions such as temperature, time, and reactant ratios, a deep analysis of the reaction mechanism at a molecular level requires computational investigation. scispace.com

Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. beilstein-journals.org Computational chemistry allows for the location of transition state geometries and the calculation of their energies. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction, which is a key factor in determining the reaction rate. nih.gov For complex reactions, multiple pathways may exist, and computational analysis can help identify the most favorable route. nih.gov

An example of optimized synthesis conditions for this compound is presented in the table below. These parameters could serve as a starting point for computational modeling of the reaction.

| Parameter | Optimal Value |

| Molar Ratio (m-xylylenediamine : bis(trichloromethyl)carbonate) | 1.2 : 1.0 |

| Reaction Temperature | 125 °C |

| Reaction Time | 8.0 hours |

| Nitrogen Gas Velocity | 8 mL/min |

| Yield | 83.35% |

This data is from an experimental optimization study and could be used to validate computational models. scispace.com

Molecular Dynamics Simulations for Polymer Network Formation and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the formation and dynamics of polymer networks, such as the polyurethanes derived from this compound. MD simulations model the movement of atoms and molecules over time, providing insights into the structure-property relationships of materials.

When this compound reacts with polyols, it forms polyurethane polymers. The properties of these polymers are highly dependent on the structure of the diisocyanate and the polyol, as well as the resulting morphology of the polymer network. nih.gov MD simulations can be used to investigate various aspects of these materials, including:

Microphase Separation: Polyurethanes often exhibit microphase separation, where hard segments (formed from the diisocyanate and chain extender) and soft segments (from the polyol) form distinct domains. MD simulations can help visualize and quantify the extent of this separation, which is crucial for the material's mechanical properties.

Hydrogen Bonding: Hydrogen bonds play a significant role in the physical properties of polyurethanes. MD simulations can identify and quantify the number and lifetime of hydrogen bonds within the polymer network. mdpi.com For instance, in a study of polyurethane/PEMA composites, the MDI-based system showed the highest number of intermolecular hydrogen bonds, which was attributed to the rigidity of its double benzene ring structure. mdpi.com

Mechanical Properties: MD simulations can be used to predict mechanical properties such as the modulus of elasticity and the glass transition temperature. By applying virtual stress or strain to the simulated polymer network, researchers can study its response and relate it to the underlying molecular structure.

While specific MD simulations of polymers derived from this compound are not widely reported, studies on similar systems using other diisocyanates like MDI and TDI provide a clear framework for how such investigations could be conducted. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties of chemicals, including their reactivity and biological effects, based on their molecular structure. mdpi.com QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors.

For a compound like this compound, QSAR models could be developed to predict various endpoints, such as:

Reactivity: The reactivity of the isocyanate groups can be modeled to predict reaction rates with different nucleophiles.

Toxicity: QSAR models are widely used in toxicology to predict the potential adverse effects of chemicals, which can help in prioritizing testing and reducing animal experiments. mdpi.com For diisocyanates, endpoints like skin sensitization or respiratory irritation could be of interest. Some studies have reported that diisocyanates like MDI can be mutagenic in the presence of a metabolic activation system. osha.gov

Environmental Fate: QSAR can also be used to predict properties related to the environmental fate of a chemical, such as its biodegradability or potential for bioaccumulation.

The development of a QSAR model involves several steps, including data collection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression, and rigorous validation. researchgate.net The applicability domain of the model must also be defined to ensure that predictions are reliable. mdpi.com While no specific QSAR models for this compound were found in the searched literature, the general methodology is well-established and has been applied to other classes of chemicals, including flavonoids and other industrial chemicals. researchgate.net

Computational Fluid Dynamics (CFD) for Process Simulation in this compound Synthesis

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. youtube.com In chemical engineering, CFD is a powerful tool for modeling and optimizing chemical reactors, including those used for the synthesis of this compound.